Lipophilicity Modulation via 4-Methoxyphenylthio Substitution Compared to Phenylthio and 4-Fluorophenylthio Analogues
The 4-methoxyphenylthio substituent confers an intermediate lipophilicity profile (XLogP3-AA = 4.4) that falls between the less lipophilic unsubstituted phenylthio analogue (predicted XLogP3-AA ≈ 3.8–4.1) and the more lipophilic 4-chlorophenylthio derivative (predicted XLogP3-AA ≥ 4.8) [1]. This positions the compound within the optimal logP window (3–5) for cellular permeability while mitigating excessive lipophilicity that often accompanies promiscuous binding and poor solubility [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.4 (PubChem computed) |
| Comparator Or Baseline | Phenylthio analogue: ~3.8–4.1 (estimated); 4-Chlorophenylthio: ≥4.8 (estimated) |
| Quantified Difference | ~0.3–0.6 log units higher than unsubstituted phenylthio; ~0.4 log units lower than 4-chlorophenylthio |
| Conditions | Computed via XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
The intermediate lipophilicity value supports balanced permeability and solubility in cellular assays, guiding procurement for hit-to-lead campaigns where phenylthio or halogenated analogues may suffer from poor membrane penetration or excessive non-specific binding.
- [1] PubChem Compound Summary for CID 18586093, N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/18586093 View Source
